molecular formula C5H14Cl2N2 B2381190 1-Ethyl-azetidin-3-ylamine dihydrochloride CAS No. 1955515-46-4

1-Ethyl-azetidin-3-ylamine dihydrochloride

Cat. No. B2381190
CAS RN: 1955515-46-4
M. Wt: 173.08
InChI Key: LUOHFOAFYDDRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-azetidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 g/mol . It is used in laboratory settings and in the manufacture of substances .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-azetidin-3-ylamine dihydrochloride consists of 5 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .

Scientific Research Applications

  • Synthesis of β-Lactams : A study by Andreoli et al. (1991) reported the preparation of optically active β-lactams by annelating chiral silylimines with ester enolates. These β-lactams, including 1-Ethyl-azetidin-3-ylamine derivatives, have significant importance in antibiotic synthesis, as demonstrated in their research on the antibiotic Aztreonam (Andreoli et al., 1991).

  • Antimicrobial Applications : Desai and Dodiya (2014) synthesized and characterized compounds containing 1-Ethyl-azetidin-3-ylamine for antimicrobial screening. Their study revealed significant antibacterial and antifungal activities, highlighting the potential of these compounds in addressing various microbial infections (Desai & Dodiya, 2014).

  • Biological Activities in Antibacterial Agents : In a study by Mohite and Bhaskar (2011), new derivatives of 1-Ethyl-azetidin-3-ylamine were synthesized and demonstrated significant activity against bacteria and fungi, suggesting their potential as effective antibacterial agents (Mohite & Bhaskar, 2011).

  • Drug Discovery Applications : Duncton et al. (2009) illustrated the use of azetidin-3-yl groups in drug discovery, showing their introduction into heteroaromatic systems. This method has been applied in the development of various drugs, like the EGFR inhibitor gefitinib, showcasing the versatility of 1-Ethyl-azetidin-3-ylamine derivatives in medicinal chemistry (Duncton et al., 2009).

  • Synthesis of Azetidinone Analogues : Chandrashekaraiah et al. (2014) reported on the synthesis of azetidinone analogues and their antimicrobial and antitubercular activities. This highlights another aspect of the application of 1-Ethyl-azetidin-3-ylamine derivatives in developing treatments for tuberculosis (Chandrashekaraiah et al., 2014).

  • Antiviral Evaluation : Nishiyama et al. (1995) conducted a study on the enantiomerically pure synthesis of azetidin-1-yl nucleosides, assessing their antiviral activities. This research underscores the potential of 1-Ethyl-azetidin-3-ylamine derivatives in creating compounds effective against various viruses (Nishiyama et al., 1995).

Safety and Hazards

According to the Material Safety Data Sheet (MSDS), in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought immediately . The compound should be handled with appropriate safety measures .

properties

IUPAC Name

1-ethylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-2-7-3-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOHFOAFYDDRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-azetidin-3-ylamine dihydrochloride

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